molecular formula C19H15BrN2O4S B2487693 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate CAS No. 877635-81-9

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2487693
CAS No.: 877635-81-9
M. Wt: 447.3
InChI Key: QIBMWUNAAQYARD-UHFFFAOYSA-N
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Description

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound that features a pyrimidine ring, a pyran ring, and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate typically involves multiple steps

    Preparation of Pyrimidine Derivative: The synthesis begins with the reaction of 4,6-dimethylpyrimidine with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of Pyran Ring: The intermediate is then subjected to cyclization reactions to form the pyran ring.

    Introduction of Benzoate Group: The final step involves the esterification of the pyran derivative with 2-bromobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidine core and may exhibit similar biological activities.

    Pyran derivatives: Compounds with a pyran ring are often used in medicinal chemistry for their diverse biological activities.

    Benzoate esters: These compounds are commonly used as intermediates in organic synthesis and may have similar reactivity patterns.

Uniqueness

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of the sulfanyl group, pyran ring, and bromobenzoate moiety makes it a versatile compound for various applications.

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of approximately 452.53 g/mol. Its structure includes a pyrimidine moiety, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak to Moderate

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating conditions such as Alzheimer's disease and urinary infections. In vitro studies have demonstrated that certain derivatives possess IC50 values indicating strong inhibitory effects .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)
Compound DAcetylcholinesterase0.63 ± 0.001
Compound EUrease2.14 ± 0.003

The biological activity of the compound may be attributed to its ability to interact with specific receptors and enzymes in the body. For example, the apelin/APJ receptor system has been identified as a critical target for cardiovascular-related therapies. The compound has been characterized as a functional antagonist of this receptor, demonstrating potential in managing cardiovascular diseases .

Case Studies

  • Cardiovascular Applications : A study focused on the apelin/APJ system revealed that derivatives of similar structures could effectively modulate cardiovascular functions, suggesting that the target compound may also have beneficial effects in this area .
  • Antibacterial Screening : Another research effort evaluated a series of compounds with similar functionalities against various bacterial strains, confirming their moderate to strong antibacterial activity .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMWUNAAQYARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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